molecular formula C28H26N4O2 B2449811 1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one CAS No. 344957-00-2

1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one

Cat. No. B2449811
CAS RN: 344957-00-2
M. Wt: 450.542
InChI Key: MWCIHHLHSRZEEM-UHFFFAOYSA-N
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Description

1-[3-(1,3-Diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one is a useful research compound. Its molecular formula is C28H26N4O2 and its molecular weight is 450.542. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • A study on the synthesis and characterization of 2-pyrazoline derivatives, including their in silico and in vitro studies on antimicrobial and anticancer activities, was reported. These derivatives were synthesized using a cyclization method and showed promising biological activities (Rathinamanivannan et al., 2019).

Corrosion Inhibition

  • Research on propanone derivatives of quinoxalin-6-yl-4,5-dihydropyrazole as inhibitors of mild steel corrosion in hydrochloric acid highlighted their efficiency in reducing corrosion rates through both experimental and computational approaches (Olasunkanmi & Ebenso, 2019).
  • Another study focused on the corrosion inhibition performance of pyranopyrazole derivatives for mild steel in HCl solution, demonstrating significant inhibition efficiency through gravimetric, electrochemical, and DFT studies (Yadav et al., 2016).

Antimicrobial and Anticancer Activities

  • Experimental and computational studies on propanone derivatives highlighted their roles as inhibitors, showcasing the potential for antimicrobial and anticancer applications. These studies utilized molecular docking and quantum chemical calculations to elucidate the mechanisms behind their activities (Viji et al., 2020).

Anti-inflammatory and Antioxidant Properties

  • The synthesis and biological evaluation of novel pyrazole chalcones were investigated for anti-inflammatory, antioxidant, and antimicrobial activities, providing insight into their potential therapeutic applications (Bandgar et al., 2009).

Other Applications

  • The inhibitive action of bipyrazolic type organic compounds towards the corrosion of pure iron in acidic media was studied, indicating their effectiveness in protecting metals against corrosion, which could have implications for industrial applications (Chetouani et al., 2005).

Mechanism of Action

Target of Action

It’s known that nitrogen-containing heteroarene units, such as those present in this compound, are usually found in natural products and biologically active synthetic compounds . They are important as bioactive compounds due to their stability and ability to bind “privileged structures” through hydrogen-bonding .

Mode of Action

It’s known that triazole derivatives, which this compound is a part of, produce a variety of biological effects . This is due to their structural characteristics that make it easier to bind with target molecules .

Biochemical Pathways

The synthesis of β-heteroarylated carbonyl compounds, such as this compound, can be achieved through various reactions . These include the reaction between ketones, formaldehyde, and N-heterocycles; nucleophilic substitution of β-chloro or β-(dialkylammonium) ketones with nitrogen heterocycles; or conjugate addition of N-heterocycles to α,β-unsaturated ketones . Among them, the aza-Michael reaction constitutes a synthetic tool of great importance .

Pharmacokinetics

The compound was synthesized using a sustainable perspective, which might have implications on its bioavailability .

Result of Action

It’s known that 3-aryl-3-triazolylpropiophenones, which this compound is a part of, have been described as efficient components in fungicide, bactericide, and herbicide formulations .

Action Environment

The compound was synthesized using a more sustainable perspective, which might suggest that it’s designed to be environmentally friendly .

properties

IUPAC Name

1-[3-(1,3-diphenylpyrazol-4-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2/c1-3-27(33)32-26(18-25(29-32)20-14-16-23(34-2)17-15-20)24-19-31(22-12-8-5-9-13-22)30-28(24)21-10-6-4-7-11-21/h4-17,19,26H,3,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWCIHHLHSRZEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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